4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(1,1-difluoroethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMRARAXOHAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Benzene Sulfonyl Chloride Precursors
One common approach involves starting with benzene sulfonyl chloride derivatives and introducing difluoroethyl groups through fluorination or fluorodecarboxylation processes.
Fluorodecarboxylation Method:
Recent studies report manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids to introduce difluoromethyl groups. For example, manganese complex Mn(tmp)Cl and oxidant PhIO facilitate the incorporation of fluorine atoms at the benzylic position under heating (around 80 °C) in solvents like 1,2-dichloroethane, dimethylformamide, or chloroform, resulting in gem-difluorinated products with moderate yields (~46% radiochemical yield in radiofluorination studies).Halogen Exchange with Fluoride Salts:
Another method involves halogen exchange on sulfonyl chloride precursors using fluoride salts such as potassium fluoride (KF) or zinc fluoride (ZnF2) in the presence of phase transfer catalysts like dibenzo-18-crown-6 or quaternary ammonium salts. The reaction is typically carried out at room temperature to moderate temperatures (up to 250 °C) in polar aprotic solvents such as acetonitrile or sulfolane. This method affords fluorinated sulfonyl chlorides in yields ranging from 55% to 88% depending on the substrate and conditions.
Sulfonyl Chloride Formation from Sulfonic Acids or Sulfonates
Chlorination of Sulfonic Acids:
Sulfonyl chlorides can be prepared by chlorination of corresponding sulfonic acids or sulfonates using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is typically conducted in inert solvents such as methylene chloride, chloroform, or chlorobenzene at temperatures ranging from 0 to 100 °C, preferably 20–40 °C for sulfonyl chloride formation. Catalytic amounts of N,N-dimethylformamide can be used to enhance reactivity.Solvent and Temperature Optimization:
The choice of solvent and temperature is critical to control side reactions and maximize yield. For example, chlorobenzene is preferred for some sulfonyl chloride preparations due to its stability and solvent properties. The reaction temperature is generally maintained between 70–90 °C for optimal conversion when using chlorination reagents.
Photocatalytic and Radical-Mediated Sulfonyl Chloride Synthesis
- Visible Light Photocatalysis:
A novel and environmentally friendly approach involves photocatalytic synthesis of sulfonyl chlorides from aryldiazonium salts under visible light (465 nm) irradiation at room temperature. This method uses heterogeneous catalysts such as potassium poly(heptazine imide) (K-PHI) to mediate single-electron transfer (SET) processes, generating sulfonyl radicals that react with chlorine radicals to form sulfonyl chlorides. This approach offers mild reaction conditions and high functional group tolerance.
Phase Transfer Catalysis and Solvent Effects
- The use of phase transfer catalysts (PTCs) such as 18-crown-6 and dibenzo-18-crown-6 enhances the nucleophilic substitution of sulfonyl chlorides with fluoride ions, improving fluorination efficiency.
- Polar aprotic solvents like sulfolane, dimethylformamide (DMF), and acetonitrile are commonly employed to dissolve both organic substrates and inorganic fluoride salts, facilitating the reaction.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Catalysts | Solvents | Temperature Range | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Fluorodecarboxylation | Mn(tmp)Cl, PhIO | 1,2-Dichloroethane, DMF, CHCl3 | 50–80 °C | ~46 (radiofluorination) | Manganese-mediated oxidative fluorination |
| Halogen exchange with fluoride salts | KF, ZnF2, 18-crown-6 derivatives | Acetonitrile, Sulfolane, DMF | RT to 250 °C | 55–88 | Phase transfer catalysis improves yield |
| Chlorination of sulfonic acids | PCl5, SOCl2 | Methylene chloride, Chlorobenzene | 0–100 °C (prefer 20–40 °C) | Not specified | Catalytic DMF enhances reaction |
| Photocatalytic sulfonyl chloride synthesis | K-PHI catalyst, visible light | Various (mild conditions) | RT | High | Mild, environmentally friendly method |
Detailed Research Findings and Notes
- The fluorination step is often the bottleneck in synthesis due to the challenge of introducing difluoroethyl groups selectively without over-fluorination or side reactions.
- Phase transfer catalysts significantly increase the nucleophilicity of fluoride ions, enabling milder conditions and better yields.
- Photocatalytic methods represent an emerging green chemistry approach, reducing the need for harsh reagents and high temperatures.
- Chlorination of sulfonic acids to sulfonyl chlorides remains a classical and reliable method, often used as an intermediate step before fluorination.
- The choice of solvent affects both the solubility of reagents and the stability of intermediates; polar aprotic solvents are favored for fluorination, while chlorinated solvents are preferred for chlorination steps.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The sulfonyl chloride group in 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is highly electrophilic and undergoes nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form a sulfonic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{-SO}_2\text{OH} + \text{CF}_2\text{CH}_2\text{F} + \text{HCl} ]
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used in the synthesis of the compound.
Alcohols (ROH): Used in nucleophilic substitution reactions.
Water (H2O): Used in hydrolysis reactions.
Major Products:
Sulfonate esters: Formed from nucleophilic substitution reactions.
Sulfonic acids: Formed from hydrolysis reactions.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride finds applications in various fields due to its unique reactivity:
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfonyl fluorides and other functional molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is employed in the synthesis of agrochemical intermediates.
Functional Molecules: The compound’s stability-reactivity balance makes it suitable for the synthesis of functional molecules used in biological and chemical research.
Mechanism of Action
. its reactivity is primarily attributed to the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
4-(Chloromethyl)benzenesulfonyl chloride: Contains a chloromethyl group instead of a difluoroethyl group.
4-(Methyl)benzenesulfonyl chloride: Contains a methyl group instead of a difluoroethyl group.
Uniqueness: 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the difluoroethyl group, which influences its electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Biological Activity
4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride is an organic compound notable for its diverse applications in medicinal chemistry and biochemistry. It is characterized by a benzene ring substituted with a sulfonyl chloride group and a difluoroethyl group, which enhances its electrophilic properties. This compound is primarily utilized in the synthesis of sulfonamides and other biologically active molecules, making it an important reagent in drug discovery and development.
The molecular formula of this compound is CHClFOS, with a molecular weight of approximately 241.66 g/mol. Its structure allows for significant reactivity due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
The biological activity of this compound is largely attributed to its ability to form sulfonamides through nucleophilic attack on the electrophilic sulfur atom. This mechanism results in the formation of compounds that can inhibit enzyme activity by mimicking natural substrates, thereby interfering with metabolic pathways essential for cellular function.
Biological Applications
Research indicates that this compound can significantly influence cellular functions by altering enzyme activities. It has been shown to inhibit specific enzymes involved in critical biochemical processes, suggesting potential therapeutic roles in treating various diseases .
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | CHClFOS | 1782576-12-8 |
| 4-(Difluoromethyl)benzene-1-sulfonyl chloride | CHClFOS | 1263179-09-4 |
| Benzene-1-sulfonyl chloride | CHClOS | 98-59-9 |
| 4-Methylbenzenesulfonyl chloride | CHClOS | 100-90-5 |
Case Studies
Several studies have explored the biological activity of sulfonamides derived from sulfonyl chlorides similar to this compound:
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial properties against various strains of bacteria. The mechanism involved inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
- Antifungal Properties : Another research indicated that compounds synthesized from sulfonyl chlorides showed antifungal activity by disrupting fungal cell wall synthesis, leading to cell lysis and death .
- Anti-inflammatory Effects : Some derivatives were found to possess anti-inflammatory properties by inhibiting key inflammatory mediators, thus providing a basis for their potential use in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 4-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via sulfonation of the parent benzene derivative followed by chlorination. A common approach involves reacting 4-(1,1-difluoroethyl)benzene with chlorosulfonic acid to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This method aligns with procedures used for structurally similar sulfonyl chlorides, where chlorination efficiency depends on reaction temperature (80–100°C) and stoichiometric control .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under an inert gas (e.g., argon or nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture, as sulfonyl chlorides are highly reactive with water .
- Handling : Use anhydrous solvents (e.g., dry dichloromethane or tetrahydrofuran) during reactions. Conduct experiments in a fume hood with appropriate PPE (gloves, goggles) due to the compound’s corrosive and irritant properties .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H-NMR : Peaks for aromatic protons appear in the δ 7.5–8.0 ppm range, while the difluoroethyl group (–CF₂CH₃) shows splitting patterns around δ 1.5–2.0 ppm (CH₃) and δ 4.0–5.0 ppm (CF₂) .
- FTIR : Confirm the sulfonyl chloride group via S=O asymmetric/symmetric stretching vibrations (1370 cm⁻¹ and 1170 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers assess the purity and identify impurities in this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio. Monitor UV absorbance at 254 nm. Impurities (e.g., unreacted sulfonic acid or hydrolysis products) can be quantified via peak integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺) and detects trace byproducts .
Q. How does the 1,1-difluoroethyl substituent influence the compound’s reactivity compared to other sulfonyl chlorides?
- Methodological Answer : The electron-withdrawing nature of the difluoroethyl group (–CF₂CH₃) increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Comparative studies with methyl or trifluoromethyl analogs show faster reaction kinetics but reduced stability under acidic conditions due to potential hydrolysis .
Q. What strategies mitigate hydrolysis during reactions involving this compound?
- Methodological Answer :
- Solvent Selection : Use aprotic, anhydrous solvents (e.g., acetonitrile or DMF) to minimize water traces.
- Temperature Control : Conduct reactions at 0–5°C for slow nucleophilic attacks (e.g., with amines) to reduce side reactions.
- Additives : Incorporate molecular sieves (3Å) to scavenge residual moisture .
Q. How can researchers evaluate the stability of this compound under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at timed intervals. Hydrolysis rates increase significantly above pH 7 due to deprotonation of sulfonyl chloride intermediates .
- Activation Energy Calculation : Use Arrhenius plots (25–60°C) to determine degradation kinetics and shelf-life predictions .
Application-Oriented Questions
Q. What role does this compound play in synthesizing sulfonamide-based inhibitors?
- Methodological Answer : It serves as a key electrophile in coupling reactions with amines to generate sulfonamides. For example, in protease inhibitor development, the sulfonyl chloride reacts with primary amines (e.g., piperazine derivatives) under Schotten-Baumann conditions to form stable sulfonamide linkages. Optimize yields by using excess amine (1.2–1.5 equivalents) in dichloromethane at 0°C .
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. The sulfonyl chloride group typically shows high LUMO energy, making it reactive toward electron-rich nucleophiles.
- Molecular Docking : Model interactions between the compound and target enzymes (e.g., carbonic anhydrase) to guide derivatization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
